N-[4-(1-methylbenzimidazol-2-yl)phenyl]oxane-2-carboxamide
Description
N-[4-(1-methylbenzimidazol-2-yl)phenyl]oxane-2-carboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
IUPAC Name |
N-[4-(1-methylbenzimidazol-2-yl)phenyl]oxane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-23-17-7-3-2-6-16(17)22-19(23)14-9-11-15(12-10-14)21-20(24)18-8-4-5-13-25-18/h2-3,6-7,9-12,18H,4-5,8,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXQWZKNKFZTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)NC(=O)C4CCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-methylbenzimidazol-2-yl)phenyl]oxane-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by ring closure to form the benzimidazole core . The process may also involve acylation, nitration, condensation, and reduction reactions . For instance, one method involves reacting N-methyl-O-phenylene-diamine with 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid using phosphorous oxychloride in a non-polar solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. Techniques such as crystallization using non-aqueous organic solvents like ethyl acetate or isopropyl acetate are employed to achieve high purity and reduce impurities . The entire synthesis route is designed to be more environmentally friendly by reducing the generation of intermediate byproducts .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-methylbenzimidazol-2-yl)phenyl]oxane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like sodium metabisulphite.
Reduction: Often employs reducing agents such as hydrogen or hydrides.
Substitution: Commonly involves halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite in a mixture of solvents under mild conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which exhibit significant biological activities .
Scientific Research Applications
N-[4-(1-methylbenzimidazol-2-yl)phenyl]oxane-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating parasitic diseases and hypertension.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(1-methylbenzimidazol-2-yl)phenyl]oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . Additionally, its anticancer activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazole: Known for its antihypertensive properties.
1-Methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: Exhibits antibacterial and cytotoxic activities.
3-Chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one: Known for its antibacterial properties.
Uniqueness
N-[4-(1-methylbenzimidazol-2-yl)phenyl]oxane-2-carboxamide stands out due to its unique combination of a benzimidazole core with an oxane-2-carboxamide moiety, which enhances its pharmacological profile and broadens its range of applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
